



#### Fmoc-DL-Ala-OH CAS number

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Compound of Interest		
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An In-Depth Technical Guide to Fmoc-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-DL-alanine, commonly referred to as **Fmoc-DL-Ala-OH**, is a cornerstone building block in modern peptide synthesis. Its application is central to the construction of peptides and peptidomimetics in academic research and the pharmaceutical industry. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the  $\alpha$ -amino group provides robust protection under neutral and acidic conditions, yet it is readily cleaved by a mild base, typically piperidine. This orthogonality to acid-labile side-chain protecting groups forms the basis of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive overview of the technical data, experimental protocols, and key workflows associated with the use of **Fmoc-DL-Ala-OH**.

# **Chemical and Physical Properties**

**Fmoc-DL-Ala-OH** is a white to off-white solid, whose properties are crucial for its handling, storage, and reactivity in peptide synthesis.



Property	Value	
CAS Number	35661-38-2	
Molecular Formula	C18H17NO4	
Molecular Weight	311.33 g/mol	
Appearance	White to off-white solid	
Melting Point	147-153 °C	
Solubility	Soluble in DMF and DMSO. Slightly soluble in methanol.	
Storage Conditions	Store at 2-8°C for long-term storage. It can be shipped at ambient temperature as its quality is not affected by short-term exposure to different conditions.	
Purity (typical)	≥99.0% (HPLC)	

#### **Experimental Protocols**

The following protocols are standard procedures for the incorporation of **Fmoc-DL-Ala-OH** into a peptide sequence using manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.

#### **Resin Preparation and Swelling**

- Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.

#### **Fmoc Deprotection**

After swelling, drain the DMF from the resin.



- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

#### **Amino Acid Coupling**

- In a separate vial, dissolve Fmoc-DL-Ala-OH (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'tetramethyluronium hexafluorophosphate) (slightly less than 3-5 equivalents) in a minimal amount of DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.
- Allow the activation to proceed for 1-2 minutes.
- Add the activated Fmoc-DL-Ala-OH solution to the deprotected resin in the reaction vessel.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- After the coupling reaction is complete, drain the solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally methanol (MeOH) (3 times) to remove any unreacted reagents and byproducts. A negative Kaiser test indicates a complete coupling reaction.

## **Cleavage and Deprotection**

 After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.



- Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3
  hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage cocktail components.
- Dry the crude peptide pellet under vacuum.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the solid-phase synthesis of a tripeptide containing DL-Alanine, followed by its purification and characterization.



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Caption: Workflow for Solid-Phase Synthesis of a DL-Alanine-containing Peptide.

#### Conclusion

**Fmoc-DL-Ala-OH** is an indispensable reagent in the field of peptide chemistry. Its properties and the well-established protocols for its use in Fmoc-based SPPS enable the routine synthesis of a wide array of peptides for research and therapeutic applications. A thorough understanding of its characteristics and the associated synthetic methodologies, as outlined in



this guide, is crucial for researchers and drug development professionals to achieve successful and efficient peptide synthesis.

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